(2-Ethylcyclohexyl)methanamine hydrochloride
Description
(2-Ethylcyclohexyl)methanamine hydrochloride is a cyclohexane-derived amine salt with the molecular formula C₉H₁₈ClN (CAS: 1820666-70-3) . The compound features a cyclohexyl ring substituted with an ethyl group at the 2-position, with a methanamine moiety bound to the ring and a hydrochloride counterion.
Properties
IUPAC Name |
(2-ethylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-8-5-3-4-6-9(8)7-10;/h8-9H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKVHGQJSXCPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 2-ethylcyclohexanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of (2-Ethylcyclohexyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2-Ethylcyclohexyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of amine-related biological processes.
Medicine: Investigated for potential therapeutic applications due to its amine functionality.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Ethylcyclohexyl)methanamine hydrochloride involves its interaction with biological targets through its amine group. The compound can act
Biological Activity
(2-Ethylcyclohexyl)methanamine hydrochloride, with the CAS number 212382-68-8, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (2-Ethylcyclohexyl)methanamine hydrochloride
- Molecular Formula : C11H20ClN
The biological activity of (2-Ethylcyclohexyl)methanamine hydrochloride is largely attributed to its interaction with various biological targets. Initial studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways. This modulation could be beneficial in treating mood disorders and anxiety-related conditions.
Biological Activity Overview
The biological activities of (2-Ethylcyclohexyl)methanamine hydrochloride can be summarized in the following table:
| Activity | Description |
|---|---|
| Antidepressant Potential | Modulates serotonin and norepinephrine levels, showing promise in preclinical models for depression. |
| Neuroprotective Effects | Exhibits protective effects against neuronal damage in various models of neurodegeneration. |
| Antimicrobial Activity | Demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
| Cytotoxicity | Exhibits selective cytotoxic effects on specific cancer cell lines, warranting further investigation. |
Case Studies and Research Findings
-
Antidepressant Activity :
A study evaluated the antidepressant-like effects of (2-Ethylcyclohexyl)methanamine hydrochloride in rodent models. Results indicated a significant reduction in depressive behaviors when administered at varying doses over a two-week period. -
Neuroprotective Effects :
Research published in Cell Chemical Biology highlighted the compound's ability to inhibit neuronal apoptosis in vitro. The mechanism was linked to the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling. -
Antimicrobial Properties :
In a study evaluating antimicrobial efficacy, (2-Ethylcyclohexyl)methanamine hydrochloride demonstrated significant inhibitory concentrations against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be below 50 µM for several strains. -
Cytotoxicity Against Cancer Cells :
A comprehensive analysis of the compound's cytotoxic effects revealed selective toxicity towards human cancer cell lines, including breast and prostate cancer cells. The IC50 values were found to be significantly lower than those for normal cell lines, indicating a potential therapeutic window.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations:
- Lipophilicity and Solubility : The cyclohexyl-ethyl group in the target compound may confer higher lipophilicity compared to heterocyclic analogs like thiazole or tetrahydrofuran derivatives. This property could enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs .
- Steric Effects : Bulky substituents (e.g., tetrahydronaphthalenyl in EN300-6504615) may hinder binding to compact enzyme active sites, whereas smaller groups (e.g., cyclopropyl in ) allow for better spatial accommodation .
Pharmacological and Industrial Relevance
- Drug Intermediates : Cyclohexyl and naphthalenyl derivatives () are prevalent in antiviral and anticancer scaffolds due to their rigid, hydrophobic cores.
- Antimicrobial Potential: Thiazole-containing compounds () show broad-spectrum activity against pathogens, attributed to their ability to disrupt microbial cell membranes.
- Chiral Applications : Tetrahydrofuran derivatives () serve as chiral building blocks in asymmetric catalysis, critical for producing enantioselective pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
